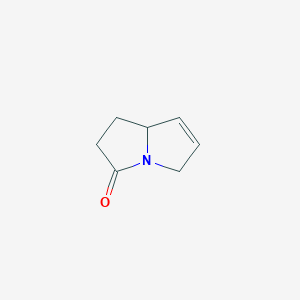

5,7A-dihydro-1H-pyrrolizin-3(2H)-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5,8-tetrahydropyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOLYJWPGYIDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1C=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,7a Dihydro 1h Pyrrolizin 3 2h One and Its Derivatives

De Novo Synthesis Approaches to the Pyrrolizinone Skeleton

The de novo synthesis of the pyrrolizinone framework is primarily achieved through two major strategic approaches: the stepwise or cascade formation of the bicyclic system via cyclization reactions, and the convergent construction of the core through cycloaddition reactions.

Cyclization Reactions

Cyclization reactions are fundamental to the construction of the pyrrolizinone skeleton, involving the formation of one or both of the fused five-membered rings from acyclic or macrocyclic precursors. These methods are categorized by the specific nature of the ring-closing event.

Cyclocondensation reactions represent a direct and efficient method for assembling heterocyclic structures from linear precursors by forming two new bonds in a single operation, typically with the elimination of a small molecule like water. wisdomlib.org A one-pot synthesis strategy for nitrogen-containing heterocycles, including the pyrrolidine (B122466) ring central to the pyrrolizinone core, can be achieved through the cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org This approach, often performed in an alkaline aqueous medium under microwave irradiation, provides a rapid entry into the basic N-heterocyclic framework. organic-chemistry.org While broadly applicable for five-membered rings, its specific application to the bicyclic pyrrolizinone system would involve a carefully designed amino dihalide or a related precursor that facilitates the sequential or domino formation of the fused-ring structure.

Transannular cyclizations are powerful, albeit challenging, reactions that form a bond across a medium-sized (8- to 11-membered) or large ring. rsc.orgmdpi.com These reactions can overcome the unfavorable entropic and enthalpic factors typically associated with medium-ring synthesis by leveraging the proximity of reactive groups held within a macrocyclic precursor. mdpi.comnih.gov This strategy is particularly effective for creating complex, fused bicyclic systems with high stereocontrol. rsc.org

A notable application of this concept is the transannular Mannich (TAM) reaction, which has been used to construct the tricyclic framework of cylindricine and lepadiformine (B1252025) alkaloids. rsc.orgdtu.dk In this approach, a macrocyclic diketoamine precursor undergoes an intramolecular condensation between an amine and one ketone to form a cyclic iminium ion. This intermediate is then intercepted by the enol form of the second ketone within the macrocycle, forging the cross-ring bond and establishing the fused pyrrolidine-containing scaffold in a single step. rsc.org This strategy highlights a viable, though synthetically demanding, route to pyrrolidinone precursors by designing a suitable medium-ring lactam with appropriately positioned functional groups to facilitate a ring-closing reaction.

The construction of the second ring onto a pre-existing pyrrolidine or pyrrole (B145914) core via intramolecular cyclization is a cornerstone of pyrrolizine synthesis. This strategy is evident in both biosynthetic pathways and laboratory syntheses. In the biosynthesis of many pyrrolizidine (B1209537) alkaloids, the bicyclic necine base is formed via a key intramolecular Mannich-type reaction. nih.gov A dialdehyde (B1249045) intermediate, formed from the oxidation of homospermidine, undergoes a primary cyclization to form a pyrrolium cation, which is then followed by a second, ring-closing reaction of the pendant aldehyde group to yield the pyrrolizidine-1-carbaldehyde, the precursor to the final alkaloid skeleton. nih.gov

In chemical synthesis, various methods are employed to effect this transformation. For instance, the synthesis of an indolo[2,3-b]quinolone core, a related fused N-heterocyclic system, was achieved using an N-chlorosuccinimide-mediated intramolecular cyclization. nih.gov Such methods typically involve generating an electrophilic center on a side chain attached to the nitrogen or carbon of a pyrrole or pyrrolidine ring, which is then attacked by a nucleophilic position on the ring to forge the new bond and complete the bicyclic framework.

Chemoselectivity is crucial when a precursor molecule contains multiple reactive sites. A successful synthesis of the pyrrolizinone-containing alkaloid Pandalizine A illustrates the power of a chemoselective ring closure. The key step in this total synthesis involves the acid-catalyzed enolization of 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal. This is followed by a highly chemoselective intramolecular dehydrative cyclization to form the fused ring system. The reaction conditions were optimized to favor this intramolecular pathway exclusively over a potential competing intermolecular aldol (B89426) condensation, demonstrating precise control over the desired ring-forming event.

Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most powerful and versatile methods for constructing the pyrrolizine and pyrrolizidinone skeletons. acs.org This approach allows for the rapid assembly of the bicyclic core with high stereocontrol, often in a single step. acs.orgnih.gov

The most common strategy involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. rsc.org Azomethine ylides are 1,3-dipoles that can be generated in situ through various methods, most notably the thermal decarboxylation of α-amino acids in the presence of a carbonyl compound. researchgate.netresearchgate.net When a cyclic α-amino acid like proline is used, the resulting non-stabilized azomethine ylide already contains one of the five-membered rings. Its subsequent reaction with an alkene or alkyne dipolarophile directly furnishes the fused pyrrolizidine or dihydropyrrolizine ring system. researchgate.netresearchgate.net

A typical example is the one-pot reaction between proline, ninhydrin (B49086) (a carbonyl source), and an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net The azomethine ylide generated from proline and ninhydrin undergoes a highly efficient cycloaddition with DMAD to yield functionalized 2,3-dihydro-1H-pyrrolizine derivatives. researchgate.net This methodology provides a convergent and atom-economical route to the core structure. The versatility of this reaction allows for a wide range of substituents on the final product, depending on the choice of amino acid, carbonyl compound, and dipolarophile. nih.govresearchgate.net Beyond [3+2] cycloadditions, reactions of indolizinones with DMAD can also proceed through [4+2] or [8+2] cycloadditions, which, after subsequent retro-Diels-Alder reactions or rearrangements, can yield 1H-pyrrol-3(2H)-one structures. researchgate.netrsc.org

| Azomethine Ylide Precursors | Dipolarophile | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Proline + Ninhydrin | Dimethyl acetylenedicarboxylate (DMAD) | Alcohols | Functionalized 2,3-dihydro-1H-pyrrolizine | Good | researchgate.net |

| Proline + Ninhydrin | Ethyl propiolate | Water | Functionalized 2,3-dihydro-1H-pyrrolizine | Not specified | researchgate.net |

| Sarcosine + Ninhydrin | Alkyl propiolates | MeOH or EtOH | Stable spirans | Good | researchgate.net |

| Proline derivatives + Aldehydes | Maleimides | Thermal | Substituted pyrrolizidines | Varies | researchgate.net |

| Imino ester of proline | Methyl acrylate | AgOAc/(S)-QUINAP, Toluene | Substituted pyrrolizidine | 94% | acs.org |

Multicomponent and One-Pot Synthetic Strategies for Pyrrolizinone Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are characterized by their atom economy, operational simplicity, and ability to generate molecular diversity. mdpi.comekb.eg

An example of a one-pot, three-component synthesis of pyrrolizinone derivatives involves the microwave-assisted reaction of proline, an aromatic aldehyde, and a 1,3-diketone. researchgate.net This method provides a rapid entry to multi-functionalized pyrrolizidines and pyrrolizinones in moderate to good yields. researchgate.net Similarly, a novel strategy for the synthesis of 1-pyrrolines, a key component of the dihydropyrrolizine structure, has been developed based on a formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds in a one-pot procedure. nih.gov This reaction proceeds through the rhodium(II)-catalyzed formation of 4-alkyl-2-azabuta-1,3-dienes, followed by a DBU-promoted cyclization. nih.gov

| Reaction Type | Reactants | Key Features | Product |

| Three-component | Proline, aromatic aldehyde, 1,3-diketone | Microwave-assisted, one-pot | Pyrrolizidines and Pyrrolizinones |

| One-pot [4+1] annulation | 2-Alkyl-2H-azirines, diazocarbonyl compounds | Rh(II)-catalyzed, DBU-promoted cyclization | 1-Pyrrolines |

Catalytic Synthetic Routes

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective methods for the construction of complex molecular architectures. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of pyrrolizine and pyrrolizinone structures.

Transition metal catalysts have proven to be versatile tools for the synthesis of pyrrole and pyrrolidine-containing compounds, which are precursors to the pyrrolizine core. nih.govresearchgate.net For instance, ruthenium-carbene catalyzed ring-closing enyne metathesis (RCEM) has been effectively used to construct the pyrrolizidine core in a single step. elsevierpure.com Various transition metals, including ruthenium, rhodium, iridium, palladium, platinum, and copper, are effective catalysts for intramolecular hydroamination reactions of alkynylamines to form cyclic imines like 1-pyrrolines. nih.gov Furthermore, zinc iodide and rhodium complexes have been used to catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org These catalytic methods offer efficient and mild pathways for the formation of the fundamental building blocks required for pyrrolizine synthesis.

| Catalyst Type | Reaction | Key Features |

| Ruthenium-carbene | Ring-closing enyne metathesis (RCEM) | Single-step construction of the pyrrolizidine core |

| Ru, Rh, Ir, Pd, Pt, Cu complexes | Intramolecular hydroamination of alkynylamines | Formation of 1-pyrrolines |

| Zinc iodide, Rhodium complexes | Conversion of dienyl azides | Synthesis of substituted pyrroles |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. nih.gov In the context of pyrrolizinone synthesis, organocatalysts have been employed to achieve high levels of enantioselectivity.

A notable example is the organocatalytic cascade conjugate addition-aldol reaction of pyrroles with α,β-unsaturated aldehydes. nih.gov This reaction, utilizing pyrroles as N-centered heteroaromatic nucleophiles, affords highly functionalized chiral pyrrolizines with three consecutive stereocenters in good yields, high enantioselectivities (90-98% ee), and excellent diastereoselectivities (>20:1 dr). nih.gov Another significant development is the enantioselective synthesis of tetrahydro-1H-pyrrolizin-3(2H)-ones starting from α,β-unsaturated aldehydes. This multi-step sequence, which includes asymmetric Michael addition, can be performed using a pot-economy strategy with high enantioselectivities (93–97% ee). rsc.org These organocatalytic approaches provide efficient and highly stereoselective routes to chiral pyrrolizinone structures.

| Organocatalytic Strategy | Reactants | Key Features | Enantioselectivity |

| Cascade conjugate addition-aldol reaction | Pyrroles, α,β-unsaturated aldehydes | Forms three consecutive stereocenters | 90-98% ee |

| Asymmetric Michael addition sequence | α,β-Unsaturated aldehydes | Pot-economy strategy | 93–97% ee |

Microwave-Assisted Synthesis of Pyrrolizinones

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic frameworks, including pyrrolizinone derivatives. researchgate.net This technique often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.net The uniform heating provided by microwave irradiation can significantly enhance the rate of reactions, making it a sustainable and eco-friendly option for synthesizing novel organic compounds. researchgate.net

One notable application of microwave assistance is in the cyclization reactions to form the pyrrolizine nucleus. For instance, the intramolecular cyclization of N-(ethoxycarbonylmethyl)enaminones has been successfully achieved under microwave heating in the presence of silica (B1680970) gel to produce ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates in high yields (generally above 75%) within minutes. beilstein-journals.org While this example leads to a dihydropyrrolizine, the principles can be extended to the synthesis of the pyrrolizinone core.

Another relevant microwave-assisted approach involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov A library of spirooxindole-pyrrolizidines was rapidly prepared using a one-pot, three-component reaction under microwave irradiation. nih.gov This methodology highlights the efficiency of microwave heating in constructing complex polycyclic systems containing the pyrrolizidine core, which is structurally related to the pyrrolizinone of interest.

Furthermore, microwave irradiation has been effectively used for the N-alkylation of pyrrolidine-fused chlorins, demonstrating its utility in modifying existing heterocyclic systems. mdpi.com These examples underscore the versatility of microwave-assisted synthesis in both the construction and functionalization of pyrrolizine and related heterocyclic scaffolds. The rapid and efficient nature of this technology makes it a valuable tool for generating libraries of pyrrolizinone derivatives for further investigation. semanticscholar.orgnih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Pyrrolizine and Related Derivatives

| Starting Materials | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(ethoxycarbonylmethyl)enaminones | Ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates | Silica gel, xylene, 150 °C, microwave | >75% | beilstein-journals.org |

| Isatin, L-proline, β-nitrostyrenes | Spirooxindole-pyrrolizidines | Methanol, 80 °C, microwave | Good to excellent | nih.govnih.gov |

| NH pyrrolidine-fused chlorin, methyl 4-(bromomethyl)benzoate | N-alkylated pyrrolidine-fused chlorin | DMF, DIPEA, 75 °C, 5 min, microwave | 47% (overall) | mdpi.com |

| 2-amino-3-hydroxybenzaldehyde, ketones | 8-hydroxyquinolines | Ethanol, microwave | 72% | nih.gov |

Functionalization and Derivatization Strategies on the 5,7A-dihydro-1H-pyrrolizin-3(2H)-one Core

The pyrrolizine ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents to modulate its chemical and biological properties. Electrophilic substitution reactions are particularly important for the derivatization of the electron-rich pyrrole moiety within the pyrrolizinone scaffold.

Electrophilic Reactions on the Pyrrolizine Ring

The pyrrole ring within the this compound core is susceptible to electrophilic attack, typically at the α-position (C5 or C7 in the context of the pyrrolizine system) due to the greater stability of the resulting intermediate. wikipedia.org This reactivity allows for the introduction of a wide range of functional groups.

Halogenation is a common electrophilic substitution reaction performed on pyrrole-containing compounds. The introduction of halogen atoms can serve as a handle for further synthetic transformations or can directly influence the biological activity of the molecule. For instance, the halogenation of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with N-halosuccinimides (NCS, NBS, NIS) in DMF proceeds smoothly to afford the corresponding 5-halo derivatives. nbuv.gov.ua This reaction is typically carried out at low temperatures (0–5 °C) and provides the desired products in good yields. nbuv.gov.ua

The reactivity of pyrroles towards halogens is generally high, and in some cases, can lead to polyhalogenated products. mbbcollege.in However, by using milder halogenating agents such as N-halosuccinimides, mono-halogenation can be achieved with high regioselectivity at the 5-position of the pyrrolizine ring. nbuv.gov.ua

Table 2: Halogenation of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine

| Halogenating Agent | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | DMF | 0–5 | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |

| N-Bromosuccinimide (NBS) | DMF | 0–5 | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |

| N-Iodosuccinimide (NIS) | DMF | 0–5 | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |

Acylation of the pyrrole ring is another important electrophilic substitution that introduces a carbonyl group, which can be a key structural motif or a precursor for further derivatization. The Friedel-Crafts acylation is a common method for this transformation. For pyrrolo[1,2-a]pyrazines, a related heterocyclic system, acylation with acetic anhydride (B1165640) or various acid chlorides occurs selectively at the α-position of the pyrrole ring. osi.lv

Similarly, 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine can be acylated at the 5-position. nbuv.gov.ua The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, is a classic method for introducing a formyl group onto a pyrrole ring. wikipedia.org More generally, acylation can be achieved using acid chlorides or anhydrides, sometimes in the absence of a strong Lewis acid catalyst due to the high reactivity of the pyrrole nucleus. mbbcollege.in The introduction of an acyl group at the 5-position of the pyrrolizinone core can lead to compounds with interesting electronic and steric properties.

N-Alkylation and N-Arylation of Pyrrolizinone Scaffolds

The nitrogen atom of the pyrrolizine ring can be functionalized through alkylation or arylation, which can significantly impact the molecule's properties. N-alkylation of pyrroles can be achieved by treatment with an alkyl halide in the presence of a base. mbbcollege.in For instance, heating pyrrole with solid potassium hydroxide (B78521) converts it to its potassium salt, which can then react with an alkyl halide. mbbcollege.in

N-arylation of pyrrole and indole (B1671886) derivatives is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com These methods allow for the formation of a C-N bond between the pyrrole nitrogen and an aryl group. Copper-catalyzed N-arylation reactions have been widely used for this purpose and can be performed under various conditions, sometimes even in aqueous media. mdpi.com These strategies for N-functionalization are applicable to the this compound scaffold, providing a route to a diverse range of derivatives.

Incorporation of Electron-Withdrawing Groups and Halogenated Moieties (e.g., Trifluoromethyl, Fluorine)

The introduction of electron-withdrawing groups, particularly fluorinated moieties like the trifluoromethyl (CF3) group, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.gov

The synthesis of pyrrolizinone derivatives bearing a trifluoromethyl group has been reported. For example, 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine serves as a versatile building block for further functionalization. nbuv.gov.ua The presence of the CF3 group can influence the reactivity of the pyrrole ring in electrophilic substitution reactions.

The direct incorporation of fluorine atoms onto the pyrrolizine core can be challenging but is of great interest. biorxiv.org Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, particularly in electron-deficient aromatic systems. researchgate.net For electron-rich systems like pyrroles, electrophilic fluorinating agents might be employed. The strategic placement of fluorine or trifluoromethyl groups on the this compound scaffold can lead to analogs with improved pharmacokinetic and pharmacodynamic properties. nih.gov

Modification of Peripheral Substituents and Hybrid Molecule Design

The core structure of this compound serves as a versatile scaffold for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. The modification of peripheral substituents and the design of hybrid molecules are key strategies to explore and optimize the biological activity of this heterocyclic system.

Modification of Peripheral Substituents:

The periphery of the pyrrolizinone ring system offers multiple sites for substitution, enabling chemists to fine-tune the molecule's steric and electronic properties. Common modifications involve the introduction of various functional groups, which can influence the compound's solubility, binding affinity to biological targets, and metabolic stability. For instance, N-alkylation of related pyrrolo-diazepine derivatives has been achieved using reagents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate. nih.gov Acylation of amino groups on the pyrrolizine scaffold with reagents like 2-chloroacetyl chloride is another common transformation. nih.gov These reactions allow for the attachment of a wide array of substituents, leading to new chemical entities with potentially enhanced activities.

A study on related 2,3-dihydro-1H-pyrrolizine structures demonstrated the synthesis of various carboxamide derivatives. nih.gov These modifications highlight the adaptability of the pyrrolizine core for creating libraries of compounds for structure-activity relationship (SAR) studies.

Hybrid Molecule Design:

Molecular hybridization is an advanced strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.netmdpi.com This approach aims to develop compounds with improved affinity, selectivity, or a dual mode of action by targeting multiple biological pathways simultaneously.

The pyrrolizine scaffold has been successfully incorporated into hybrid molecules. One notable example involves the conjugation of a 2,3-dihydro-1H-pyrrolizine-5-carboxamide moiety with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. mdpi.com These hybrids aim to combine the potential properties of the pyrrolizine core with the established anti-inflammatory activity of the NSAID. mdpi.com The synthesis of these hybrids typically involves forming an amide or ester linkage between the carboxylic acid group of the NSAID and a suitable functional group on the pyrrolizine derivative. mdpi.com

The design of such hybrids often leverages the known biological activities of the parent molecules. For example, pyrrolizine derivatives have been investigated for anticancer properties, and by linking them to other anticancer agents or molecules that target specific cancer-related pathways, researchers aim to create synergistic effects or overcome drug resistance. nih.govmdpi.com

Table 1: Examples of Hybrid Molecules Based on Pyrrolizine Scaffolds

| Hybrid Type | Constituent Pharmacophores | Linker Type | Potential Application | Reference |

| Pyrrolizine-NSAID | 2,3-dihydro-1H-pyrrolizine-5-carboxamide & Ibuprofen | Amide | Anti-inflammatory, Anticancer | mdpi.com |

| Fused Pyrrolopyrimidine | 1H-pyrrole & Pyrimidine | Fused Ring System | Anticancer (EGFR/CDK2 Inhibition) | nih.gov |

| Fused Pyrrolo-diazepine | 1H-pyrrole & Diazepine (B8756704) | Fused Ring System | Anticancer | nih.gov |

Retrosynthetic Analysis and Chiral Pool Synthesis for this compound Structures

Retrosynthetic Analysis:

Retrosynthesis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For a bicyclic lactam like this compound, the analysis would involve strategic bond disconnections that simplify the fused ring system.

A logical retrosynthetic approach would involve disconnecting the amide bond (a C-N bond) within the five-membered lactam ring. This "disconnection" transforms the target molecule into a substituted pyrrolidine carboxylic acid derivative. This intermediate is significantly simpler, as it breaks down the bicyclic structure into a more manageable monosubstituted pyrrolidine ring.

Further disconnection of the pyrrolidine ring, for example, through a [3+2] cycloaddition disconnection, can lead back to even simpler precursors. Azomethine ylides, which can be generated from amino acids like proline, are common 1,3-dipoles used in such cycloaddition reactions to form the pyrrolidine ring. researchgate.net This strategy simplifies the complex target into acyclic or readily available cyclic precursors.

Scheme 1: Simplified Retrosynthetic Pathway

This diagram illustrates a conceptual retrosynthetic analysis, breaking the target molecule down into simpler intermediates and precursors.

Chiral Pool Synthesis:

The chiral pool synthesis strategy utilizes naturally occurring, enantiomerically pure compounds as starting materials to introduce chirality into the final product. mdpi.com This is a highly efficient method for asymmetric synthesis. For pyrrolizidinone structures, amino acids are particularly valuable chiral pool reagents. researchgate.net

L-proline, a naturally occurring cyclic amino acid, is an ideal starting material for the enantioselective synthesis of the this compound core. The inherent stereocenter of L-proline can be used to control the stereochemistry at the bridgehead carbon (C-7a) of the pyrrolizidinone system.

The synthesis often begins with the modification of L-proline. For example, a one-pot synthesis of dihydro-1H-pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of an azomethine ylide, prepared in situ from proline and a carbonyl compound like ninhydrin, with a suitable dipolarophile such as dialkyl acetylenedicarboxylate. researchgate.net This approach directly constructs the functionalized pyrrolizine skeleton while retaining the stereochemical information from the starting proline. Other chiral sources like L-malic acid and D- and L-tartaric acids have also been employed to synthesize enantiopure pyrrolizidinones through cycloaddition reactions involving cyclic nitrones derived from these acids. researchgate.net This methodology provides a powerful and direct route to enantiopure pyrrolizidine alkaloids and related structures. researchgate.net

Table 2: Common Chiral Pool Sources for Pyrrolizidine Synthesis

| Chiral Pool Source | Key Features | Resulting Scaffold | Reference |

| L-Proline | Readily available cyclic amino acid with defined stereocenter | Pyrrolizidine/Pyrrolizine | researchgate.netresearchgate.net |

| L-Malic Acid | Hydroxy acid providing chiral backbone | Enantiopure Pyrrolizidinones | researchgate.net |

| D/L-Tartaric Acid | Dihydroxy acid offering multiple stereocenters | Enantiopure Pyrrolizidinones | researchgate.net |

| D-Serine | Amino acid with a hydroxymethyl group | Used for complex natural product synthesis | mdpi.com |

Role of 5,7a Dihydro 1h Pyrrolizin 3 2h One As a Key Intermediate and Privileged Scaffold

Precursor and Intermediate in Natural Product Synthesis

The pyrrolizinone core is a fundamental component of numerous alkaloids, particularly those belonging to the pyrrolizidine (B1209537) class. Its presence, either directly or in a modified form, underscores its importance as a biosynthetic precursor and a key synthetic intermediate for accessing these structurally diverse and biologically significant molecules.

Pyrrolizidine alkaloids (PAs) are a large group of natural products synthesized by plants as a defense mechanism against herbivores. researchgate.netijournals.cn The biosynthesis of the characteristic necine base of these alkaloids proceeds through a series of enzymatic transformations. While the complete biosynthetic pathway is still under investigation, studies have identified key intermediates that shed light on the formation of the pyrrolizidine skeleton. nih.gov

One such critical intermediate is 1-Formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine. This compound has been identified as a common metabolite in the metabolism of several hepatotoxic pyrrolizidine alkaloids. acs.orgmdpi.com Its formation is a crucial step in the metabolic activation of these PAs, leading to their toxic effects. The structural similarity between 1-Formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine and 5,7A-dihydro-1H-pyrrolizin-3(2H)-one suggests that the latter could be a potential precursor or a closely related metabolite in the intricate biosynthetic network of PAs. The pyrrolizinone core represents a stable structural motif that can be enzymatically converted to more reactive species like 1-Formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine.

Table 1: Key Intermediates in Pyrrolizidine Alkaloid Metabolism

| Compound | Role | Significance |

| This compound | Potential Precursor/Metabolite | Core structural motif of the pyrrolizidine skeleton. |

| 1-Formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine | Identified Metabolite | A common metabolite in the metabolic activation of hepatotoxic PAs. acs.orgmdpi.com |

The pyrrolizinone scaffold is a key structural element in several complex and potent natural products, including the anticancer agent Mitomycin C and the antibiotic Clazamycin. ijournals.cnnih.gov While a direct, one-step synthesis from this compound to these molecules is not the established route, the pyrrolizinone core represents a fundamental building block in their retrosynthetic analysis.

Mitomycin C , a clinically used anticancer drug, possesses a dense array of functional groups, including an aziridine (B145994) ring and a quinone moiety, attached to a tetracyclic pyrrolo[1,2-a]indole core. nih.gov The synthesis of Mitomycin C is a formidable challenge in organic chemistry, and various strategies have been developed to construct its intricate architecture. nih.gov Many of these synthetic approaches involve the formation of a pyrrolidine (B122466) or pyrrolizidine intermediate, highlighting the conceptual link to the simpler this compound scaffold.

Clazamycin , an antibiotic isolated from Streptomyces species, features a pyrrolizidine ring system with a unique diazepine (B8756704) moiety. beilstein-journals.org The synthesis of clazamycins and their analogues often involves the construction of the bicyclic pyrrolizidine core as a key step, for which this compound can be considered a foundational precursor. The development of synthetic routes to these natural products often relies on methodologies for the efficient construction of the pyrrolizinone skeleton.

Bohemamines are a class of pyrrolizidine alkaloids produced by bacteria, particularly Streptomyces species. nih.govnih.gov These compounds are characterized by a pyrrolizidine core with distinctive methylation patterns. The biosynthesis of the bohemamine (B1204589) scaffold has been shown to involve a non-ribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO), which are responsible for the formation of the core pyrrolizidine ring system. researchgate.net

The biosynthetic pathway leading to bohemamines underscores the fundamental role of the pyrrolizidine skeleton, which is directly related to the structure of this compound. This suggests a common evolutionary origin for the enzymatic machinery responsible for the synthesis of this bicyclic system in both plants and bacteria. The pyrrolizinone structure can be seen as a conserved molecular platform upon which further enzymatic modifications, such as methylation and acylation, are performed to generate the diverse array of bohemamine-type alkaloids.

Scaffold in Drug Discovery and Medicinal Chemistry

The pyrrolizinone core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The rigid, bicyclic nature of the pyrrolizinone system provides a well-defined three-dimensional structure that can be strategically decorated with various functional groups to optimize interactions with specific protein targets.

The versatility of the pyrrolizinone scaffold has been exploited in the design and synthesis of numerous derivatives with a wide range of biological activities. nih.gov Researchers have systematically modified the core structure to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

A significant body of research has focused on the synthesis of novel pyrrolizine derivatives and their evaluation as potential anticancer agents. These studies have demonstrated that modifications to the pyrrolizinone core can lead to compounds with potent cytotoxic activity against various cancer cell lines. The mechanism of action of these derivatives often involves the induction of apoptosis, highlighting their potential as therapeutic candidates.

Table 2: Examples of Bioactive Pyrrolizinone Derivatives

| Derivative Class | Target/Activity | Research Focus |

| Substituted Pyrrolizine-5-carboxamides | Anticancer | Evaluation against breast and prostate cancer cell lines. researchgate.net |

| Pyrrolizine-based COX/5-LOX inhibitors | Anti-inflammatory | Design of dual inhibitors with reduced gastrointestinal side effects. mdpi.com |

| Pyrrolizine-NSAID Hybrids | Anti-inflammatory/Analgesic | Combination of the pyrrolizine scaffold with non-steroidal anti-inflammatory drugs. mdpi.com |

A promising strategy in modern drug discovery is the development of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity. mdpi.comrsc.org This approach aims to create multifunctional drugs that can interact with multiple biological targets, potentially leading to enhanced efficacy and reduced drug resistance.

The pyrrolizinone scaffold has been successfully incorporated into hybrid molecules to generate novel compounds with improved pharmacological profiles. For instance, researchers have designed and synthesized hybrids of pyrrolizine derivatives with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com These hybrid molecules have shown promising anti-inflammatory and analgesic activities, with the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Another area of investigation involves the creation of pyridine-thiazole hybrid molecules containing a pyrrolizine moiety. mdpi.comnih.gov These compounds have been evaluated for their anticancer properties and have demonstrated significant cytotoxic activity against various tumor cell lines. The design of such hybrids leverages the biological activities of both the pyrrolizinone core and the attached pharmacophore to create synergistic effects.

Mechanistic Investigations of Chemical Reactions Involving 5,7a Dihydro 1h Pyrrolizin 3 2h One

Reaction Pathway Elucidation and Kinetic Studies

The formation and reaction pathways of the 5,7a-dihydro-1H-pyrrolizin-3(2H)-one core and its derivatives are often elucidated through detailed mechanistic studies. These investigations explore the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the factors influencing reaction rates.

One significant pathway to the related 2,3-dihydro-1H-pyrrolizine framework involves the [2+3] cycloaddition of azomethine ylides. researchgate.netresearchgate.net These ylides, which are four-electron three-atom components, can be generated in situ from the reaction of α-amino acids like proline with carbonyl compounds, followed by decarboxylation. researchgate.net The resulting 1,3-dipole then reacts with a dipolarophile, such as an alkyne or alkene, to form the bicyclic pyrrolizine structure. researchgate.netresearchgate.net The reaction mechanism proceeds through a concerted pathway, where the new carbon-carbon and carbon-nitrogen bonds are formed in a single transition state.

Kinetic studies of related heterocyclic formations, such as those involving 5-aminolevulinate synthase, reveal multi-step processes. researchgate.net For instance, the reaction of glycine (B1666218) with the enzyme involves the formation of a Michaelis complex, followed by the creation of a pyridoxal (B1214274) 5'-phosphate-glycine aldimine, and finally, the abstraction of a proton. researchgate.net While this is a biological system, the stepwise nature involving distinct intermediates provides a model for understanding complex synthetic pathways.

In the context of the Maillard reaction, 2,3-dihydro-1H-pyrrolizines have been identified as products. researchgate.net Their formation is observed after a specific duration of heating, suggesting they are not primary products but arise from a cascade of reactions involving intermediates like 3-deoxyaldoketose. researchgate.net The yields of these compounds increase over time before eventually decreasing, indicating their participation in subsequent reactions. researchgate.net

Furthermore, electrophilic substitution reactions on the 2,3-dihydro-1H-pyrrolizine core have been investigated. For example, 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine undergoes halogenation and acylation at the 5-position of the pyrrole (B145914) ring, indicating a pathway that proceeds via an electrophilic attack on the electron-rich pyrrole moiety. nbuv.gov.ua

The table below summarizes key reaction pathways involving the dihydro-1H-pyrrolizine core.

| Reaction Type | Reactants | Key Intermediates/Transition States | Product Core |

| [2+3] Cycloaddition | Proline, Carbonyl Compound, Alkyne | Azomethine ylide | Dihydro-1H-pyrrolizine |

| Maillard Reaction | Reducing Sugar, Amino Acid | 3-Deoxyaldoketose | 2,3-dihydro-1H-pyrrolizine |

| Electrophilic Substitution | 2,3-dihydro-1H-pyrrolizine, Electrophile (e.g., NBS) | Arenium ion intermediate | 5-substituted-2,3-dihydro-1H-pyrrolizine |

| [6+2] Cycloaddition | 1H-pyrrole-2-carbinol, Aryl acetaldehyde | 2-methide-2H-pyrrole | 2,3-dihydro-1H-pyrrolizin-3-ol |

Stereochemical Control and Diastereoselectivity in Pyrrolizinone Synthesis

Achieving stereochemical control is a critical challenge in the synthesis of substituted pyrrolizinones due to the presence of multiple stereocenters. The spatial arrangement of atoms in these molecules is crucial as it dictates their biological activity and physical properties.

A prominent strategy for controlling stereochemistry is the use of diastereoselective reactions. In the synthesis of pyrrolidine (B122466) rings, a core component of the pyrrolizinone structure, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be highly diastereoselective. nih.gov For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov In contrast, γ-substituted substrates tend to yield 2,3-trans pyrrolidine products, albeit with more moderate selectivity (approximately 3:1). nih.gov This selectivity is governed by the conformational preferences in the transition state of the cyclization step. nih.gov

Another powerful method involves organocatalytic enantioselective cycloadditions. The reaction of 1H-pyrrole-2-carbinols with aryl acetaldehydes, catalyzed by a chiral BINOL-derived phosphoric acid, yields highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org This [6+2]-cycloaddition process generates three contiguous stereocenters with high diastereoselectivity and enantioselectivity. acs.org The chiral catalyst orchestrates the approach of the reactants, favoring the formation of one specific stereoisomer. The relative and absolute configuration of the products can be confirmed through techniques like single-crystal X-ray diffraction. acs.org

The synthesis of pyrrolizidin-3-ones, which are saturated analogs, often relies on cyclization strategies from substituted pyrrolidine precursors. researchgate.net The stereochemistry of the final bicyclic product is frequently dictated by the stereocenters already established in the monocyclic starting material. These synthetic strategies are classified based on which ring is formed last or if both rings are formed simultaneously. researchgate.net

The table below provides examples of diastereoselective reactions in the synthesis of pyrrolizine-related structures.

| Reaction Type | Substrate Type | Catalyst/Promoter | Major Diastereomer | Diastereomeric Ratio (dr) |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Copper(II) | 2,5-cis-pyrrolidine | >20:1 |

| Intramolecular Aminooxygenation | γ-Substituted 4-pentenyl sulfonamide | Copper(II) | 2,3-trans-pyrrolidine | ~3:1 |

| [6+2] Cycloaddition | 1H-pyrrole-2-carbinol + Aryl acetaldehyde | (R)-BINOL-phosphoric acid | Specific enantiomer of 2,3-dihydro-1H-pyrrolizin-3-ol | High |

Regioselectivity of Cycloaddition Reactions onto the Pyrrolizine Core

Cycloaddition reactions are a powerful tool for constructing the pyrrolizine core and for its further functionalization. The regioselectivity of these reactions—the control of which atoms form new bonds—is a key aspect of their synthetic utility.

In 1,3-dipolar cycloadditions, the orientation of the dipole relative to the dipolarophile determines the structure of the product. For example, the reaction of nitrile oxides with 5-methylene-1H-pyrrol-2(5H)-ones, a related heterocyclic system, proceeds with complete regioselectivity. researchgate.net The reaction yields spiro heterocycles where the oxygen atom of the nitrile oxide adds to the exocyclic methylene (B1212753) carbon. This outcome can be explained by analyzing the frontier molecular orbitals of the reactants. Theoretical studies, such as those within the framework of Molecular Electron Density Theory (MEDT), are often employed to rationalize the observed regioselectivity. mdpi.comresearchgate.net These studies analyze the electronic structure of the reactants and the transition states to determine the most favorable reaction pathway. researchgate.net

The [3+2] cycloaddition reactions between nitrones and nitroalkenes, for instance, are initiated by the attack of the nucleophilic oxygen atom of the nitrone on the electrophilic β-carbon atom of the nitroalkene moiety. researchgate.net This specific interaction favors the formation of one particular regioisomer. Similarly, the cycloaddition of azomethine ylides, generated from proline and ninhydrin (B49086), with unsymmetrical alkynes like alkyl propiolates leads to specific dihydro-1H-pyrrolizine regioisomers. researchgate.net

The regiochemistry of these cycloadditions is typically determined through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and can be confirmed by X-ray crystallography. researchgate.net The predictable regioselectivity of these reactions makes them highly valuable for the targeted synthesis of complex, functionalized pyrrolizine derivatives.

| Cycloaddition Type | Dipole/Diene | Dipolarophile/Dienophile | Regiochemical Outcome |

| [3+2] Cycloaddition | Nitrile Oxide | 5-Methylene-1H-pyrrol-2(5H)-one | Spiro-isoxazoline formation at the exocyclic double bond |

| [3+2] Cycloaddition | Azomethine Ylide | Dialkyl Acetylenedicarboxylate (B1228247) | Functionalized dihydro-1H-pyrrolizine |

| [3+2] Cycloaddition | Nitrilimine | Thioaurone | Spiro-pyrazoline formation at the exocyclic double bond |

Computational and Theoretical Studies on 5,7a Dihydro 1h Pyrrolizin 3 2h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For 5,7A-dihydro-1H-pyrrolizin-3(2H)-one, DFT calculations provide a foundational understanding of its intrinsic characteristics.

Probing Stereocontrol Factors and Selectivity

In reactions involving the synthesis or modification of the pyrrolizidine (B1209537) core, controlling stereochemistry is paramount. DFT calculations are instrumental in predicting the stereochemical outcomes of chemical reactions. By calculating the energies of various transition states leading to different stereoisomers, researchers can rationalize and predict which product is more likely to form.

For a molecule like this compound, which possesses stereocenters, DFT can be used to:

Model Transition States: Determine the geometries and relative energies of transition states for reactions such as alkylations, reductions, or cycloadditions.

Calculate Activation Energies: The difference in activation energies between two competing stereochemical pathways allows for a quantitative prediction of diastereomeric or enantiomeric excess. A lower activation energy corresponds to a faster reaction rate and, therefore, a more abundant product.

Analyze Steric and Electronic Effects: DFT helps visualize how orbital interactions and steric hindrance in the transition state favor the formation of one stereoisomer over another.

Elucidation of Reaction Mechanisms and Transition States

DFT is a cornerstone for elucidating complex reaction mechanisms at the molecular level. researchgate.netnih.gov By mapping the potential energy surface of a reaction, DFT can identify all relevant intermediates and transition states that connect reactants to products. mdpi.com This allows for a step-by-step understanding of the reaction pathway. For instance, in a multi-component synthesis of a pyrrolizidine derivative, DFT could confirm whether the reaction proceeds through a concerted or stepwise mechanism, identify the rate-determining step by finding the highest energy barrier, and validate the proposed flow of electrons. mdpi.com

Table 1: Illustrative DFT-Calculated Relative Free Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate 1 | First Reaction Intermediate | -5.6 |

| TS2 | Second Transition State (Rate-Determining) | +21.5 |

| Product | Final Product | -12.8 |

This table provides representative data to illustrate how DFT is used to map the energy landscape of a reaction. TS2, having the highest relative energy, would be identified as the rate-determining step.

Analysis of Electronic Properties and Conformational Landscape

The three-dimensional structure and electron distribution of this compound dictate its physical and chemical properties. DFT is used to perform conformational analysis by rotating key bonds and calculating the energy of each resulting conformer to find the most stable (lowest energy) geometry. semanticscholar.org

Furthermore, DFT provides deep insights into the molecule's electronic nature:

Molecular Electrostatic Potential (MESP): MESP maps are color-coded diagrams that illustrate the charge distribution on the molecule's surface. bhu.ac.in Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the carbonyl oxygen, while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom. bhu.ac.in

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govopenmedicinalchemistryjournal.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govsemanticscholar.org

For this compound, docking studies could be used to evaluate its potential to inhibit a specific enzyme. The process involves:

Preparation: Obtaining the 3D structures of the ligand (the pyrrolizinone) and the target protein.

Docking Simulation: Placing the ligand in the active site of the protein and sampling a large number of possible conformations and orientations.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (often expressed in kcal/mol). Lower binding energy values suggest a more stable interaction.

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bonds | Carbonyl oxygen with Lys72; NH group with Asp181 |

| Hydrophobic Interactions | Pyrrolizidine ring with Leu25, Val55, Ala120 |

| Interacting Residues | Lys72, Asp181, Leu25, Val55, Ala120, Phe179 |

This table illustrates the typical output of a molecular docking study, detailing the predicted binding energy and the specific molecular interactions that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Predictions

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.orgsemanticscholar.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

To develop a QSAR model for derivatives of this compound, one would:

Synthesize and test a series of related compounds for a specific biological activity.

Calculate various molecular descriptors for each compound. These are numerical values that encode different aspects of the molecule's structure (e.g., size, shape, lipophilicity, electronic properties).

Use statistical methods to build an equation that correlates the descriptors with the observed biological activity.

Table 3: Common Molecular Descriptors Relevant to QSAR Studies

| Descriptor | Description | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Lipophilicity and membrane permeability |

| Molecular Weight (MW) | Mass of the molecule | Size and adherence to drug-likeness rules |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Membrane transport and bioavailability |

| Number of H-Bond Donors/Acceptors | Count of atoms capable of H-bonding | Binding interactions with biological targets |

| HOMO/LUMO Energy | Energy of frontier molecular orbitals | Chemical reactivity and charge-transfer interactions |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain and predict the outcomes of chemical reactions. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wuxibiology.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). researchgate.net

The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. researchgate.net A small gap indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. bhu.ac.in FMO analysis of this compound can predict its reactive sites for both nucleophilic and electrophilic attack by examining the spatial distribution of these orbitals.

Table 4: Illustrative FMO Properties for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital (nucleophilicity) |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability and relatively low reactivity |

This table provides hypothetical but plausible energy values for the frontier orbitals. The large energy gap suggests the molecule is relatively stable.

Biological Activity and Structure Activity Relationships Sar of 5,7a Dihydro 1h Pyrrolizin 3 2h One Derivatives

Molecular Mechanisms of Biological Action

The diverse biological effects of 5,7A-dihydro-1H-pyrrolizin-3(2H)-one derivatives stem from their ability to interact with multiple cellular targets and pathways. Their mechanisms of action are multifaceted, ranging from direct interaction with genetic material to the inhibition of key enzymes and modulation of cellular membranes.

Certain natural and synthetic compounds containing the pyrrolizine nucleus can function as DNA alkylating agents, a mechanism that contributes to their antitumor properties. bohrium.comnih.gov This activity involves the covalent modification of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov For instance, some pyrroloquinolines, which share structural similarities, have been specifically designed as DNA-directed alkylating agents. nih.gov The mechanism often involves the formation of a reactive intermediate that can attack nucleophilic sites on DNA bases. nih.gov

A primary mechanism through which pyrrolizine derivatives exert their biological effects is through the inhibition of various enzymes. bohrium.com

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Many pyrrolizine derivatives exhibit anti-inflammatory activity by inhibiting COX enzymes (COX-1 and COX-2). farmaceut.orgsunderland.ac.uk COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. Licofelone, a notable pyrrolizine derivative, acts as a dual inhibitor of both COX and 5-LOX, the latter being involved in the leukotriene inflammatory pathway. bohrium.comfarmaceut.org

Oncogenic Kinases (EGFR/CDK2): Targeting oncogenic protein kinases is a significant strategy in cancer therapy. tandfonline.com Pyrrolizine derivatives have been identified as inhibitors of these kinases. Specifically, certain pyrrolizine-5-carboxamide derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK-2), an enzyme critical for cell cycle progression from the G1 to S phase. tandfonline.com Mechanistic studies of some pyrrolizine urea derivatives revealed potent inhibitory activity against CDK-2, with IC50 values in the nanomolar range. tandfonline.com

Rac1 Kinase and Thioredoxin Reductase: Other pyrrolizine-based compounds have been found to act by inhibiting enzymes such as Rac1 kinase and thioredoxin reductase, which are involved in cancer cell signaling and redox regulation, respectively. bohrium.com

Some pyrrolizine derivatives can exert their cytotoxic effects by altering the permeability of the cytoplasmic membrane in cancer cells. bohrium.com This disruption of the cell membrane's integrity can lead to a loss of essential ions and molecules, ultimately resulting in cell death.

Beyond direct DNA alkylation, certain pyrrolizines can interfere with the fundamental processes of DNA and ribosomal RNA (rRNA) replication. bohrium.com This inhibition prevents the synthesis of new genetic material and proteins, thereby halting cell proliferation and growth, a mechanism that is particularly effective against rapidly dividing cancer cells.

Pharmacological Profiles of this compound Derivatives

The varied molecular mechanisms of these compounds translate into distinct pharmacological profiles, with anti-inflammatory activity being one of the most prominent.

The anti-inflammatory properties of this compound derivatives are well-documented and are primarily attributed to their inhibition of key inflammatory enzymes like COX and 5-LOX. bohrium.comfarmaceut.orgresearchgate.net

Research into a series of pyrrolizine-5-carboxamides has demonstrated the significant impact of substituents on their anti-inflammatory activity. farmaceut.orgsunderland.ac.ukresearchgate.net For example, compounds bearing an electron-donating methyl group, such as (EZ)-7-cyano-6-((4-hydroxybenzylidene)amino)-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide and (EZ)-6-((4-chlorobenzylidene)-amino)-7-cyano-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide, showed the highest anti-inflammatory activity in studies. farmaceut.orgresearchgate.net Docking studies have further suggested that the anti-inflammatory action of these compounds is mediated by their high binding affinity to the COX-2 enzyme. farmaceut.orgsunderland.ac.uk The structure-activity relationship indicates that the nature and position of substituents on the phenyl rings are crucial determinants of their anti-inflammatory potency. farmaceut.orgresearchgate.net

| Compound | Substituents | Observed Anti-inflammatory Activity | Proposed Mechanism |

|---|---|---|---|

| (EZ)-7-cyano-6-((4-hydroxybenzylidene)amino)-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide (4b) | Electron-donating methyl group on N-phenyl ring; Hydroxy group on benzylidene ring | High | COX Inhibition |

| (EZ)-6-((4-chlorobenzylidene)-amino)-7-cyano-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide (5b) | Electron-donating methyl group on N-phenyl ring; Chloro group on benzylidene ring | High | COX Inhibition |

| (EZ)-6-((4-chlorobenzylidene)amino)-7-cyano-N-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide (5a) | Unsubstituted N-phenyl ring; Chloro group on benzylidene ring | Active analgesic agent | COX Inhibition |

| Licofelone | - | Clinically evaluated anti-inflammatory drug | Dual COX/5-LOX Inhibition |

Anticancer and Antitumor Activities (e.g., Antineoplastic, Antileukemic, Antiproliferative)

Derivatives based on the pyrrolizine and related pyrrolidinone scaffolds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Research into pyrrolizine-5-carboxamide derivatives has revealed potent activity against several cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT29 (colon). farmaceut.orgresearchgate.net Specific analogs, such as (EZ)-N-(4-chlorophenyl)-7-cyano-6-((4-hydroxybenzylidene)-amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide, have shown particularly high activity against MCF-7 cells with an IC50 value as low as 0.08 µmol L⁻¹. farmaceut.orgresearchgate.net Another compound, (EZ)-6-((4-chlorobenzylidene)-amino)-7-cyano-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide, induced dose-dependent early apoptosis in MCF-7 cells. farmaceut.orgresearchgate.net

Similarly, analogs of 8H-thieno[2,3-b]pyrrolizinones, structurally related to tripentones, have been tested for cytotoxicity against HCT-116 (colorectal carcinoma) and MCF-7 cell lines. nih.gov The most active of these derivatives displayed GI50 values of 4.25 µM and 20.73 µM for HCT-116 and MCF-7 cells, respectively. nih.gov Mechanistic studies showed that this compound induces apoptosis and causes cell cycle arrest in the S and G2/M phases. nih.gov

Furthermore, studies on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives identified a compound, designated as 1d, with strong anti-proliferative activity across multiple cancer cell lines. nih.govuni-bonn.de This compound was found to induce S-phase cell cycle arrest and apoptosis, particularly in HCT116 cells, through a mechanism that involves DNA damage and activation of the p53 tumor suppressor protein. nih.govuni-bonn.de In vivo studies confirmed its efficacy in suppressing tumor growth in xenograft models. nih.govuni-bonn.de

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antimalarial)

The pyrrolizine core and its analogs are sources of potent antimicrobial agents, with activities spanning antibacterial, antifungal, and antimalarial applications.

Antibacterial and Antifungal Activities: Pyrrole (B145914) derivatives have been recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov Naturally occurring pyrroles like pyrrolnitrin exhibit significant antifungal activity. nih.gov Synthetic pyrrole-based compounds have also shown promise. For instance, certain 3-imidazolinyl pyrroles and their fused pyrimidine and triazine derivatives have demonstrated good potential against various bacteria and fungi. nih.gov Pyrrolo[1,2-a]pyrazines and indolizines, synthesized from pyrrole-based enaminones, have exhibited potent antifungal activity against several Candida species, with minimum inhibitory concentrations (MICs) lower than reference drugs in many cases. mdpi.com

Antimalarial Activity: Pyrrolizidinyl derivatives have been successfully incorporated into known antimalarial pharmacophores to create potent new agents. Two pyrrolizidinylalkyl derivatives of 4-amino-7-chloroquinoline, named MG2 and MG3, were tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Both compounds demonstrated excellent in vitro activity. nih.gov Further studies on MG3 confirmed its strong activity, with a mean IC50 of 20.9 nM against various P. falciparum strains, and showed no cross-reactivity with chloroquine. malariaworld.org MG3 was also found to be orally active in mouse models of malaria (P. berghei, P. chabaudi, and P. yoelii), with efficacy comparable to or better than chloroquine. malariaworld.orgmdpi.com

Anticonvulsant Properties

The pyrrolidine-2,5-dione moiety, a substructure related to the pyrrolizinone core, is present in established antiepileptic drugs like ethosuximide. nih.gov This has prompted research into new derivatives with potential anticonvulsant activity. Studies on new hybrid compounds, such as derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, have identified molecules with significant activity in animal models of epilepsy. nih.gov For example, one such compound protected 50% of tested animals in the subcutaneous pentylenetetrazole (scPTZ) test and significantly prolonged the latency to the first seizure. nih.gov

Another series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides yielded compounds with broad-spectrum anticonvulsant properties in the maximal electroshock (MES), scPTZ, and psychomotor 6 Hz seizure models in mice. mdpi.com The most promising compound from this series also showed efficacy in a model of drug-resistant epilepsy. mdpi.com

Antiviral Activity

While the broader class of nitrogen-containing heterocycles, including pyrroles and indoles, has been a rich source of antiviral compounds, specific data on the antiviral activity of this compound derivatives is less documented in the reviewed literature. However, related structures offer insights into potential applications. For instance, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested against a panel of viruses. nih.govresearchgate.net Certain ethyl-substituted derivatives showed activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2) and Vaccinia Virus (VV), while another derivative displayed selective activity against Coxsackie B4 virus. nih.govresearchgate.net These findings suggest that the pyrrolizine scaffold could be a viable starting point for the development of novel antiviral agents.

Central Nervous System (CNS) Activities (e.g., Nootropic, Antiemetic)

Certain 5-substituted pyrrolizidine (B1209537) derivatives have been identified as ligands for nicotinic, muscarinic M1, and serotonin 5-HT4 receptors. mdpi.com Compounds acting on these receptors are known to be useful for improving cognitive functions (nootropic effects) or as gastro-intestinal prokinetic agents, which can have antiemetic effects. mdpi.com While specific nootropic or antiemetic studies on this compound itself are not extensively detailed, the activity of related compounds at CNS targets indicates a potential avenue for exploration. For comparison, the well-known nootropic drug piracetam features a related pyrrolidinone core structure.

Antiarrhythmic Activity

The pyrrolizidine and pyrrolidinone scaffolds are present in compounds with notable antiarrhythmic properties. For instance, pilsicainide, a 5-substituted pyrrolizidine derivative, is a known antiarrhythmic agent. mdpi.com Numerous studies have also highlighted the antiarrhythmic potential of pyrrolidin-2-one derivatives. nih.gov A novel arylpiperazine derivative of pyrrolidin-2-one, compound S-75, demonstrated both prophylactic and therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats, an effect potentially mediated through α1-adrenergic receptor blockade. nih.gov Furthermore, extensive research on quinolizidine derivatives, which are structurally related bicyclic amines, has identified compounds with outstanding antiarrhythmic potency, in some cases exhibiting nanomolar efficacy (EC50 = 0.017 µM) in isolated guinea pig heart tissues. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolizine scaffold by identifying the chemical features that govern biological activity.

For anticancer activity , SAR studies on pyrrolizine-5-carboxamides have shown that the nature and position of substituents on the phenyl rings are critical. farmaceut.org It was observed that having substituents with opposite electronic effects on two different phenyl rings within the molecule enhances cytotoxicity against MCF-7 and A2780 cancer cells. farmaceut.org For diaryl-3-pyrrolin-2-one analogs, anti-proliferative activity was influenced by the number of methoxy groups on the aryl substituents and the specific location of indole (B1671886) rings relative to the lactam carbonyl group. nih.gov

In the context of antimicrobial activity , SAR is also evident. For pyrrole derivatives, the type of substitution pattern can greatly influence the antibacterial and antifungal potency. nih.gov For example, in a series of pyrrole-containing compounds, the presence of ortho-hydroxyl groups combined with electron-withdrawing groups in the para-positions of a phenyl ring led to a derivative that was significantly more potent against methicillin-resistant Staphylococcus epidermidis (MRSE) and Staphylococcus aureus (MRSA) than the standard drug vancomycin. nih.gov

For antidiabetic activity in a series of pyrrolidine (B122466) derivatives, SAR studies highlighted the importance of electron-donating groups. A derivative with a para-methoxy (p-OCH3) group showed exceptional inhibition of α-amylase and α-glucosidase. nih.gov

These SAR insights provide a rational basis for the future design of more potent and selective this compound derivatives for a variety of therapeutic applications.

Influence of Substituent Type and Position on Activity

Research into a series of pyrrolizine-5-carboxamides has shed light on the SAR for both anti-inflammatory and anticancer activities. For instance, the presence of an electron-donating methyl group on a phenyl ring of certain derivatives was associated with the highest anti-inflammatory activity. nih.govnih.gov Conversely, other analogues demonstrated potent analgesic effects. nih.govnih.gov

In the context of anticancer activity, the electronic properties of the substituents on the phenyl rings have been shown to be a critical determinant of cytotoxicity. nih.govnih.gov A notable observation is that derivatives with opposing electronic effects on two different phenyl rings tend to exhibit higher cytotoxicity against cancer cell lines such as MCF-7 and A2780. nih.govnih.gov For example, one of the most active compounds against the MCF-7 breast cancer cell line featured a combination of substituents that likely contribute to this electronic disparity. nih.govnih.gov

The following interactive data table summarizes the structure-activity relationships of selected this compound derivatives, highlighting the impact of different substituents on their anticancer activity.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) |

| 4b | R1 = p-tolyl, R2 = 4-hydroxybenzylidene | A2780 | 0.92 |

| HT29 | 0.76 | ||

| MCF-7 | 0.43 | ||

| 4c | R1 = p-chlorophenyl, R2 = 4-hydroxybenzylidene | A2780 | 0.48 |

| HT29 | 0.33 | ||

| MCF-7 | 0.08 | ||

| 5b | R1 = p-tolyl, R2 = 4-chlorobenzylidene | A2780 | 0.30 |

| HT29 | 0.45 | ||

| MCF-7 | 0.32 |

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is due to the highly specific nature of interactions between drug molecules and their biological targets, such as enzymes and receptors, which are themselves chiral environments. For derivatives of this compound, which can possess multiple chiral centers, the stereochemical configuration is a critical factor in determining their pharmacological profile.

While specific studies directly comparing the biological activities of enantiomers or diastereomers of this compound are not extensively detailed in the currently available literature, the broader field of pyrrolizidine alkaloids and their analogues consistently underscores the importance of stereochemistry. The synthesis of enantiomerically pure pyrrolizin-1-one derivatives has been a focus of research, indicating the recognized significance of obtaining specific stereoisomers for biological evaluation.

The general principles of stereopharmacology suggest that different stereoisomers of a chiral drug can exhibit quantitative and qualitative differences in their biological effects. One enantiomer may be significantly more potent than the other, or they may even have entirely different pharmacological activities. In some cases, one isomer may be active while the other is inactive or, in less common instances, may contribute to undesirable side effects. Therefore, the development of stereoselective synthetic methods is crucial for producing specific, therapeutically relevant stereoisomers of this compound derivatives. Future research in this area will be instrumental in fully elucidating the therapeutic potential of this promising class of compounds.

Future Research Directions and Emerging Trends for 5,7a Dihydro 1h Pyrrolizin 3 2h One

Development of Next-Generation Synthetic Methodologies

The future exploration of 5,7A-dihydro-1H-pyrrolizin-3(2H)-one and its derivatives hinges on the development of efficient, scalable, and versatile synthetic routes. Traditional multi-step syntheses can be time-consuming and low-yielding, hindering the rapid generation of analogs for biological screening. Next-generation methodologies offer a path to overcome these limitations.

Future synthetic research should focus on:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is instrumental in synthesizing new chemical entities for drug development. mdpi.com Applying MCRs to the synthesis of the this compound core could dramatically accelerate the creation of diverse compound libraries.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to produce excellent yields and significantly reduce reaction times for nitrogen-containing heterocycles like pyrroles compared to conventional heating methods. mdpi.com This high-efficiency technique could be pivotal in the rapid and reproducible synthesis of the target compound and its analogs.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. Translating key synthetic steps for the pyrrolizinone core to a flow chemistry setup would enable safer handling of reactive intermediates and facilitate large-scale production for preclinical and clinical studies.

Catalytic Asymmetric Synthesis: To explore the stereochemical aspects of its biological activity, developing catalytic asymmetric methods for the synthesis of chiral this compound derivatives will be crucial. This would allow for the preparation of specific enantiomers, which often exhibit different pharmacological profiles.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural similarity of this compound to other biologically active pyrrolizine and pyrrolidinone compounds suggests a broad range of potential therapeutic applications that warrant investigation. nih.govresearchgate.net Future research should aim to identify and validate novel biological targets for this specific scaffold.

Key areas for exploration include:

Oncology: Pyrrole-containing compounds have demonstrated potent anticancer activity. nih.gov For instance, certain fused pyrrole (B145914) derivatives show significant in vitro activity against oral adenosquamous carcinoma and triple-negative breast cancer cells. nih.gov Derivatives of the this compound core should be screened against a panel of cancer cell lines, such as MCF-7 (breast), A549 (lung), and HT-29 (colon), where related compounds have shown inhibitory effects. nih.gov Furthermore, investigating inhibition of specific cancer-related kinases like EGFR and CDK2, which are targeted by other fused pyrrole systems, could reveal novel mechanisms of action. nih.gov

Inflammation and Pain: The pyrrolizine core is central to established non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac. nih.gov Future studies should evaluate this compound derivatives for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov Developing dual COX/5-LOX inhibitors is a particularly attractive strategy for creating potent anti-inflammatory agents with a potentially improved gastrointestinal safety profile. nih.gov

Central Nervous System (CNS) Disorders: Fused pyrrolizinones have been identified as potent human neurokinin-1 (hNK1) receptor antagonists with excellent brain penetration, indicating potential for treating CNS disorders. nih.gov Additionally, novel pyrrole derivatives have been designed as multi-target agents for Alzheimer's disease by inhibiting monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com These precedents strongly support the investigation of this compound for neurological applications.

Infectious Diseases: The pyrrole heterocycle is a component of many natural products with antibacterial activity. mdpi.com Given the rising threat of antimicrobial resistance, screening derivatives of this compound against a panel of pathogenic bacteria is a promising avenue for discovering new antibacterial agents. mdpi.com

| Potential Therapeutic Area | Key Biological Targets | Representative Findings in Related Compounds |

| Oncology | Kinases (EGFR, CDK2), Various Cancer Cell Lines | Potent inhibition of Hep3B, HCT116, and MCF-7 cell lines; inhibition of CDK2/Cyclin A1. nih.gov |

| Inflammation | COX-1, COX-2, 5-LOX | Dual COX/5-LOX inhibition with submicromolar IC50 values. nih.gov |

| CNS Disorders | Neurokinin-1 (NK1) Receptor, MAO-B, AChE | Potent hNK1 antagonists; dual MAO-B/AChE inhibitors with nanomolar IC50. mdpi.comnih.gov |

| Infectious Diseases | Bacterial Cellular Machinery | Broad-spectrum antibacterial activity against various strains. mdpi.com |